molecular formula C20H38O2 B15145591 Octadec-9-enyl acetate

Octadec-9-enyl acetate

Cat. No.: B15145591
M. Wt: 310.5 g/mol
InChI Key: GYGAZRPDUOHMAF-UHFFFAOYSA-N
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Description

Octadec-9-enyl acetate, also known as (Z)-octadec-9-enyl acetate or oleyl acetate, is a long-chain unsaturated fatty acid ester with the chemical formula C₂₀H₃₈O₂. It is characterized by a cis-configured double bond at the ninth carbon of its 18-carbon alkyl chain, esterified with an acetyl group. This compound occurs naturally in plant cuticles and insect secretions, where it plays critical ecological roles. For example, in Eucalyptus globulus and E. camaldulensis cuticles, it is a minor component of aliphatic esters, contributing to plant defense mechanisms against environmental stressors . In insects, such as Bombus bees, this compound is a key component of cephalic labial gland secretions (CLGS), functioning as a species-specific pheromone involved in mating and territorial communication . Its structural flexibility and hydrophobic nature make it valuable in both biological systems and industrial applications, such as cosmetics and pharmaceuticals .

Properties

IUPAC Name

octadec-9-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGAZRPDUOHMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862373
Record name Octadec-9-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadec-9-enyl acetate can be synthesized through the esterification of octadec-9-en-1-ol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octadec-9-enyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity at the double bond and ester group makes it a versatile building block in organic synthesis .

Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is a component of the defensive secretions of certain beetles and ants, where it acts as a chemical deterrent against predators .

Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives are being explored for potential anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed as a plasticizer in the production of polymers .

Mechanism of Action

The mechanism by which octadec-9-enyl acetate exerts its effects varies depending on its application. In biological systems, it interacts with specific receptors or enzymes, leading to a cascade of biochemical events. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response .

Comparison with Similar Compounds

Double-Bond Position and Configuration

  • This compound’s cis-Δ9 configuration is critical for its biological activity. For example, in Bombus bees, the Δ9 position distinguishes it from octadec-11-enol in B. excellens, which has a double bond at C11 . This minor positional difference drives species-specific pheromone recognition.
  • In contrast, methyl (9E)-9-octadecenoate (elaidate) has a trans double bond, resulting in a linear molecular geometry. This increases its melting point (~15–20°C for trans vs. liquid at room temperature for cis) and alters industrial utility, such as in biodiesel stability .

Chain Length and Substituents

  • Hexadec-9-enyl acetate (C₁₆) exhibits higher volatility than this compound (C₁₈), making it more effective as a short-range airborne pheromone in moths .
  • Oleyl arachidate (C₁₈:1Δ9 esterified with C₂₀ acid) has enhanced hydrophobicity, ideal for forming occlusive barriers in cosmetic formulations .

Industrial and Ecological Implications

  • Cosmetics : this compound and its derivatives (e.g., oleyl arachidate) are prized for their emollient properties. However, branched esters like isodecyl oleate offer better spreadability in formulations .
  • Agriculture : The Δ9 cis configuration in plant cuticles enhances membrane fluidity, aiding drought resistance. In contrast, saturated analogs (e.g., hentetracontan-1-ol) form rigid layers, reducing water permeability .
  • Pharmaceuticals : Oleylamine acetate’s cationic nature contrasts with the neutral this compound, enabling distinct applications in drug encapsulation versus topical delivery .

Biological Activity

Octadec-9-enyl acetate, a fatty acid derivative, has garnered attention in recent years for its diverse biological activities. This article aims to explore its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as oleyl acetate, is an ester formed from oleyl alcohol and acetic acid. Its chemical formula is C20_{20}H38_{38}O2_2, and it has a molecular weight of 314.53 g/mol. The compound is characterized by the presence of a long hydrocarbon chain, which influences its solubility and biological interactions.

Biological Activities

1. Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro experiments have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and gastric (AGS) cancer cells. The compound demonstrated an IC50 value of approximately 2.3 mM against MCF-7 cells, suggesting significant cytotoxicity towards tumor cells while maintaining a safety profile for normal cells (C2C12) with a viability rate above 70% .

2. Antimicrobial Effects
this compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of pathogenic microorganisms, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

3. Pheromonal Activity
In ecological studies, this compound has been identified as a significant component of sexual pheromones in certain bee species (e.g., Bombus muscorum). Its presence in pheromonal blends suggests a role in mating behaviors and species recognition among pollinators .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature of the fatty acid chain allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  • Antioxidant Properties : Some studies suggest that this compound possesses antioxidant capabilities, potentially reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances highlighted the synthesis of novel derivatives from oleyl acetate and their evaluation against cancer cell lines. Among the tested compounds, those derived from this compound exhibited promising antitumor activity with minimal toxicity to normal cells .

Case Study 2: Pheromone Analysis

Research conducted on Bombus species revealed that this compound was one of the predominant compounds in their pheromone profiles. This study emphasized the ecological significance of this compound in pollinator behavior and reproductive success .

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
Antitumor (MCF-7)IC50 = 2.3 mM
AntimicrobialEffective against various pathogens
PheromonalMajor component in Bombus species

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